molecular formula C13H26 B3303278 2-METHYL-1-HEXYLCYCLOHEXANE CAS No. 92031-89-5

2-METHYL-1-HEXYLCYCLOHEXANE

Cat. No.: B3303278
CAS No.: 92031-89-5
M. Wt: 182.35 g/mol
InChI Key: KYDSKISTEAEQHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-1-HEXYLCYCLOHEXANE is an organic compound with the molecular formula C13H26. It is a derivative of cyclohexane, where a methyl group and a hexyl group are attached to the cyclohexane ring. This compound is part of the larger family of substituted cyclohexanes, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-HEXYLCYCLOHEXANE can be achieved through various organic reactions. One common method involves the alkylation of cyclohexane with 2-methyl-1-hexyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding aromatic compound, followed by purification through distillation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-HEXYLCYCLOHEXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-METHYL-1-HEXYLCYCLOHEXANE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-METHYL-1-HEXYLCYCLOHEXANE involves its interaction with various molecular targets. In oxidation reactions, it undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, it gains electrons to form reduced products. The specific pathways and molecular targets depend on the type of reaction and the conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-1-HEXYLCYCLOHEXANE is unique due to the presence of both a methyl and a hexyl group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its simpler counterparts .

Properties

IUPAC Name

1-hexyl-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h12-13H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDSKISTEAEQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHYL-1-HEXYLCYCLOHEXANE
Reactant of Route 2
2-METHYL-1-HEXYLCYCLOHEXANE
Reactant of Route 3
Reactant of Route 3
2-METHYL-1-HEXYLCYCLOHEXANE
Reactant of Route 4
Reactant of Route 4
2-METHYL-1-HEXYLCYCLOHEXANE
Reactant of Route 5
Reactant of Route 5
2-METHYL-1-HEXYLCYCLOHEXANE
Reactant of Route 6
2-METHYL-1-HEXYLCYCLOHEXANE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.